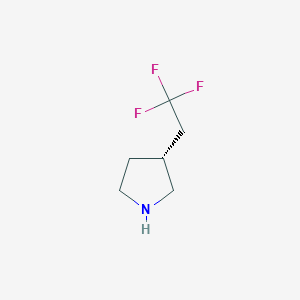![molecular formula C14H18F4S2Sn2 B12844058 (Perfluoro-[2,2'-bithiophene]-5,5'-diyl)bis(trimethylstannane)](/img/structure/B12844058.png)
(Perfluoro-[2,2'-bithiophene]-5,5'-diyl)bis(trimethylstannane)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Perfluoro-[2,2’-bithiophene]-5,5’-diyl)bis(trimethylstannane) is a compound that belongs to the class of organotin compounds It is characterized by the presence of perfluorinated bithiophene units and trimethylstannane groups
Métodos De Preparación
The synthesis of (Perfluoro-[2,2’-bithiophene]-5,5’-diyl)bis(trimethylstannane) typically involves the Stille coupling reaction. This reaction is a palladium-catalyzed cross-coupling reaction between an organotin compound and an organic halide. The general synthetic route includes the following steps:
Preparation of the starting materials: The synthesis begins with the preparation of perfluoro-[2,2’-bithiophene] and trimethylstannane.
Stille coupling reaction: The perfluoro-[2,2’-bithiophene] is reacted with trimethylstannane in the presence of a palladium catalyst under an inert atmosphere. The reaction is typically carried out in an organic solvent such as tetrahydrofuran (THF) at elevated temperatures.
Purification: The resulting product is purified using column chromatography or recrystallization techniques to obtain the desired compound in high purity.
Análisis De Reacciones Químicas
(Perfluoro-[2,2’-bithiophene]-5,5’-diyl)bis(trimethylstannane) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms. Typical reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: The trimethylstannane groups can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include halides and organometallic reagents.
Aplicaciones Científicas De Investigación
(Perfluoro-[2,2’-bithiophene]-5,5’-diyl)bis(trimethylstannane) has several scientific research applications:
Organic Electronics: The compound is used as a building block for the synthesis of conjugated polymers and small molecules for organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).
Materials Science: It is utilized in the development of new materials with unique electronic and optical properties.
Mecanismo De Acción
The mechanism of action of (Perfluoro-[2,2’-bithiophene]-5,5’-diyl)bis(trimethylstannane) involves its ability to participate in electron transfer processes. The perfluorinated bithiophene units provide a stable π-conjugated system that facilitates charge transport. The trimethylstannane groups enhance the compound’s solubility and processability, making it suitable for use in solution-based fabrication techniques. The molecular targets and pathways involved in its action are primarily related to its electronic properties and interactions with other molecules in the material matrix .
Comparación Con Compuestos Similares
(Perfluoro-[2,2’-bithiophene]-5,5’-diyl)bis(trimethylstannane) can be compared with other similar compounds, such as:
2,2’-Bithiophene: This compound lacks the perfluorinated and trimethylstannane groups, resulting in different electronic properties and reactivity.
Thieno[3,2-b]thiophene: Similar to bithiophene but with a fused thiophene ring, leading to different conjugation and electronic characteristics.
Bis(trimethylstannyl)acetylene: Contains trimethylstannane groups but lacks the bithiophene core, resulting in different applications and reactivity.
These comparisons highlight the unique features of (Perfluoro-[2,2’-bithiophene]-5,5’-diyl)bis(trimethylstannane), such as its enhanced electronic properties and suitability for use in advanced materials and electronic devices.
Propiedades
Fórmula molecular |
C14H18F4S2Sn2 |
|---|---|
Peso molecular |
563.8 g/mol |
Nombre IUPAC |
[5-(3,4-difluoro-5-trimethylstannylthiophen-2-yl)-3,4-difluorothiophen-2-yl]-trimethylstannane |
InChI |
InChI=1S/C8F4S2.6CH3.2Sn/c9-3-1-13-7(5(3)11)8-6(12)4(10)2-14-8;;;;;;;;/h;6*1H3;; |
Clave InChI |
NUERQKHYQKIVHJ-UHFFFAOYSA-N |
SMILES canónico |
C[Sn](C)(C)C1=C(C(=C(S1)C2=C(C(=C(S2)[Sn](C)(C)C)F)F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(1R,4S,6S)-2-Azabicyclo[2.2.1]heptan-6-ol](/img/structure/B12843979.png)
![10-(Hydroxymethyl)-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinolin-11-one](/img/structure/B12843984.png)
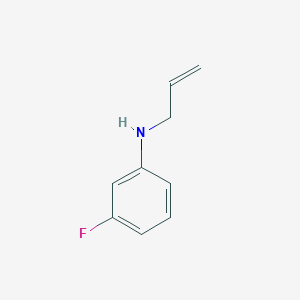
![[(1R,3S,8S,10R)-5,6,12,13-tetramethoxy-5,6,12,13-tetramethyl-9-(trifluoromethylsulfonyloxy)-4,7,11,14-tetraoxatricyclo[8.4.0.03,8]tetradecan-2-yl] benzoate](/img/structure/B12843990.png)

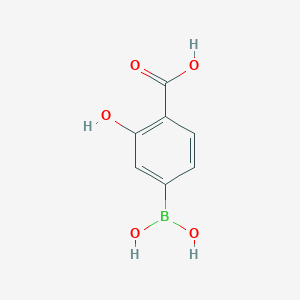
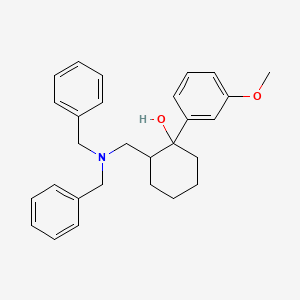
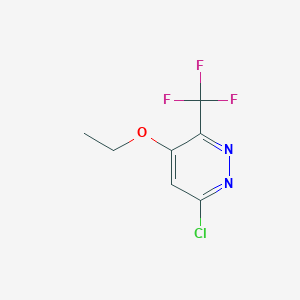
![N-(10-Aminodecyl)-5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide 2,2,2-trifluoroacetate](/img/structure/B12844034.png)
![Ethyl 5-chloro-2,4-dioxo-1,2,3,4-tetrahydropyrrolo[1,2-b]pyridazine-3-carboxylate](/img/structure/B12844037.png)
![4-Amino-4'-(methoxycarbonyl)[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B12844040.png)
